Arachidonoyl coenzyme A lithium salt
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Overview
Description
Arachidonoyl coenzyme A lithium salt, also known as cis,cis,cis,cis-5,8,11,14-Eicosatetraenoyl coenzyme A lithium salt, is a biochemical compound used in various scientific research applications. It is a derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid, and coenzyme A, a vital cofactor in numerous biochemical reactions. The compound is typically used as a substrate in enzymatic reactions and as a charged membrane-impermeant analog of arachidonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arachidonoyl coenzyme A lithium salt involves the esterification of arachidonic acid with coenzyme A. The reaction typically requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically purified using chromatographic techniques and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Arachidonoyl coenzyme A lithium salt undergoes various biochemical reactions, including:
Common Reagents and Conditions
Major Products
Scientific Research Applications
Arachidonoyl coenzyme A lithium salt has a wide range of applications in scientific research:
Mechanism of Action
Arachidonoyl coenzyme A lithium salt exerts its effects by acting as a substrate for various enzymes involved in lipid metabolism. The compound is converted into arachidonoyl amino acids and N-acyl glycines, which play crucial roles in cellular signaling pathways. The molecular targets include enzymes such as glycine N-acyltransferase-like 2 (GLYATL2) and lysophosphatidic acid acyltransferase (CGI-58/ABHD5) . The pathways involved include the N-acylation of glycines and the oxidation of arachidonic acid .
Comparison with Similar Compounds
Arachidonoyl coenzyme A lithium salt is unique due to its specific structure and function. Similar compounds include:
Palmitoyl coenzyme A: Another long-chain acyl coenzyme A derivative, but with a saturated fatty acid chain.
Stearoyl coenzyme A: Similar to palmitoyl coenzyme A but with a longer saturated fatty acid chain.
Oleoyl coenzyme A: Contains a monounsaturated fatty acid chain, differing from the polyunsaturated chain of arachidonoyl coenzyme A.
These compounds differ in their fatty acid chains, which influence their biochemical properties and functions. This compound is unique due to its polyunsaturated fatty acid chain, which is involved in specific signaling pathways and enzymatic reactions .
Biological Activity
Arachidonoyl coenzyme A lithium salt (AA-CoA) is a derivative of arachidonic acid, specifically a thioester of coenzyme A. Its chemical formula is C41H66N7O17P3S⋅xLi . This compound plays a crucial role in lipid metabolism and various signaling pathways, particularly in inflammatory responses and cellular signaling mechanisms.
- Molecular Weight : 1053.99 (free acid basis)
- CAS Number : 188174-63-2
- Solubility : The lithium salt form enhances solubility in aqueous environments, making it suitable for laboratory applications .
Biological Activity
The biological activity of AA-CoA is primarily linked to its function as a substrate in enzymatic reactions involving acylation processes. It is notable for its role in the following areas:
1. Lipid Metabolism
AA-CoA is involved in the metabolism of fatty acids, serving as a substrate for various acyltransferases and acyl-CoA synthetases. This activity is essential for the synthesis of bioactive lipids, including eicosanoids, which are critical mediators in inflammation and immune responses.
2. Signaling Pathways
AA-CoA participates in signaling pathways by modulating the activity of enzymes involved in lipid metabolism. It acts as a precursor for the synthesis of signaling molecules that influence cellular functions such as proliferation, differentiation, and apoptosis .
3. Inflammatory Response
Studies have demonstrated that AA-CoA can influence the inflammatory response by modulating the production of prostaglandins and leukotrienes, which are derived from arachidonic acid. These compounds play significant roles in mediating inflammation and immune responses .
Comparative Analysis
The following table compares AA-CoA with structurally related compounds to highlight its unique features:
Compound | Structure/Function | Unique Features |
---|---|---|
Arachidonic Acid | Precursor to eicosanoids | Membrane-permeable; directly involved in signaling |
Palmitoyl Coenzyme A | Shorter fatty acid chain | Less complex interactions; primarily involved in energy metabolism |
Oleoyl Coenzyme A | Monounsaturated fatty acid | Different saturation state affects biological activity |
Docosahexaenoic Acid | Omega-3 fatty acid | Longer chain; distinct roles in brain health and function |
AA-CoA stands out due to its charged nature and membrane-impermeant characteristics, making it particularly useful for studying lipid metabolism without direct cellular uptake interference .
Case Studies
Recent research has explored the effects of AA-CoA on various biological systems:
- Study on Pancreatic Beta Cells : Research indicated that arachidonic acid stimulates extracellular calcium entry in rat pancreatic beta cells via activation of non-capacitative arachidonate-regulated calcium channels. This highlights the role of AA-CoA in regulating calcium homeostasis, which is crucial for insulin secretion .
- Role in Hepatocellular Carcinoma (HCC) : Another study investigated the role of acyl-CoA synthetase long-chain family member 4 (ACSL4) in HCC patients. The findings suggested that ACSL4-mediated arachidonic acid metabolism supports mitochondrial function and cell survival during glucose starvation, indicating a potential therapeutic target involving AA-CoA metabolism .
Properties
Molecular Formula |
C41H65LiN7O17P3S |
---|---|
Molecular Weight |
1059.9 g/mol |
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C41H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);/q;+1/p-1/b9-8+,12-11+,15-14+,18-17+;/t30-,34-,35-,36+,40-;/m1./s1 |
InChI Key |
PFJKRDANWCBXHE-VKSULDSYSA-M |
Isomeric SMILES |
[Li+].CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Canonical SMILES |
[Li+].CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Origin of Product |
United States |
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